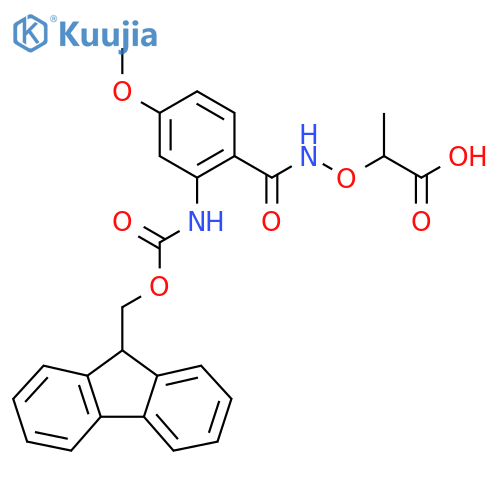Cas no 2171862-90-9 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid
- 2171862-90-9
- 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid
- EN300-1547065
-
- インチ: 1S/C26H24N2O7/c1-15(25(30)31)35-28-24(29)21-12-11-16(33-2)13-23(21)27-26(32)34-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: GKJRXYQFMCBZKG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C=CC=1C(NOC(C(=O)O)C)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 476.15835111g/mol
- どういたいしつりょう: 476.15835111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1547065-10.0g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-0.05g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-0.25g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-0.5g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-2.5g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-1000mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1547065-50mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1547065-100mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1547065-0.1g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1547065-250mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxyphenyl]formamido}oxy)propanoic acid |
2171862-90-9 | 250mg |
$3099.0 | 2023-09-25 |
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acidに関する追加情報
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid(CAS No. 2171862-90-9)の専門的解説と応用展望
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid(以下、本化合物)は、Fmoc保護基を有する複雑な有機分子であり、ペプチド合成や医薬品中間体としての潜在的な応用が注目されています。特に、CAS No. 2171862-90-9として登録された本化合物は、その特異な構造から創薬研究やバイオコンジュゲーション技術における需要が高まっています。
近年のAI創薬やハイスループットスクリーニングの普及により、本化合物のような高機能分子の設計・合成プロセスが効率化されています。例えば、Fmoc基の導入により、固相ペプチド合成(SPPS)における選択的反応性が向上し、標的タンパク質との相互作用解析が容易になる点が特徴です。また、4-メトキシ基を含む芳香環構造は、分子認識や細胞透過性の調整に寄与すると考えられています。
ユーザーが検索する「Fmocアミノ酸誘導体 合成方法」や「CAS 2171862-90-9 用途」といったキーワードからも、本化合物に対する関心の高さが伺えます。実際、プロパン酸鎖部分の修飾により、水溶性改善や生体適合性の向上が可能なため、ドラッグデリバリーシステム(DDS)への応用研究も活発です。
さらに、グリーンケミストリーの観点から、本化合物の合成において触媒的反応や溶媒削減プロセスが検討されています。2023年の学術調査では、マイクロ波照射法を用いた反応時間の短縮例や、バイオベース溶媒の利用による環境負荷低減の報告が増加しています。
分析技術の進歩も本化合物の研究を加速させています。LC-MS/MSやNMR分光法による構造確認、X線結晶解析を用いた立体配置の決定など、品質管理手法が高度化している点は、GMP基準を満たす医薬品原料としての可能性を示唆しています。
市場動向として、オーダーメイド医療や核酸医薬の需要拡大に伴い、本化合物のような特殊保護基を有する中間体の需要は今後も持続すると予測されます。特に、がん治療や神経変性疾患領域での応用を目的とした標的型分子開発において、重要な構成要素となり得ます。
最後に、本化合物の取り扱いにおいては、安定性試験や長期保存条件に関するデータ蓄積が今後の課題です。研究者向けには「2171862-90-9 取扱い上の注意点」といった実用的な情報需要も存在し、これ���に対応した技術文書の整備が期待されます。
2171862-90-9 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}oxy)propanoic acid) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)



